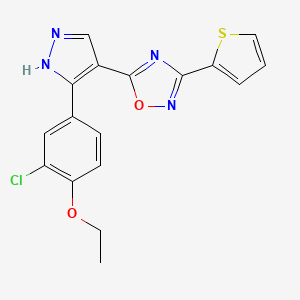

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

5-[5-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O2S/c1-2-23-13-6-5-10(8-12(13)18)15-11(9-19-21-15)17-20-16(22-24-17)14-4-3-7-25-14/h3-9H,2H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWKJETYZQLFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=CS4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved by reacting 3-chloro-4-ethoxyphenylhydrazine with an appropriate diketone under acidic or basic conditions.

Formation of the oxadiazole ring: The pyrazole intermediate is then reacted with a thiophene carboxylic acid derivative in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Azides or thiocyanates.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial properties . Studies have demonstrated that derivatives of oxadiazole exhibit significant antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against various strains of bacteria and fungi, indicating that the structural features of oxadiazoles may enhance their bioactivity.

Case Study: Antimicrobial Screening

In a study focusing on thiazole-substituted oxadiazole derivatives, several compounds were synthesized and screened for their antimicrobial activity. The results indicated that compounds similar to 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains. The presence of halogen substituents and the thiophene moiety were found to be crucial for enhancing antimicrobial efficacy .

Anticancer Research

The compound's potential in anticancer research is another area of interest. Heterocycles like oxadiazoles have been implicated in various cancer treatment strategies due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Anticancer Activity

Recent investigations into thiazole and oxadiazole derivatives revealed that certain compounds exhibited selective cytotoxicity towards cancer cell lines. The mechanisms involved include the inhibition of cell proliferation and induction of apoptosis through various pathways, including oxidative stress and mitochondrial dysfunction . The incorporation of specific substituents in the oxadiazole ring has been shown to modulate these effects, making it a promising candidate for further development.

Synthesis and Structural Insights

The synthesis of This compound involves several key steps that can influence its biological properties. The compound can be synthesized through cyclization reactions involving thiazole and oxadiazole precursors.

Synthesis Overview

The synthesis typically begins with the formation of a pyrazole ring followed by the introduction of the thiophene moiety and subsequent cyclization to form the oxadiazole structure. This multistep synthesis allows for modifications at various stages, enabling researchers to tailor the compound's properties for specific applications .

Summary Table of Biological Activities

Mecanismo De Acción

The mechanism of action of 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase (COX) and tyrosine kinases, leading to anti-inflammatory and anticancer effects.

DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is useful in cancer treatment.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole with structurally or functionally related compounds from the evidence:

Key Observations :

Structural Variations and Bioactivity :

- The target compound’s 1,2,4-oxadiazole-thiophene hybrid contrasts with compound 9d , which replaces thiophene with a benzo[b]thiophene ring and includes a piperidinyloxy group. This substitution in 9d enhances antimalarial potency, likely due to improved target (e.g., Plasmodium kinase) binding .

- The chloro-ethoxy substituent in the target compound differs from the 4-fluorophenyl and methyl-triazole groups in compound 4 . Fluorine’s electronegativity in 4 may improve metabolic stability, while the chloro-ethoxy group in the target compound could enhance membrane permeability .

Pharmacophore Contributions :

- The thiophen-2-yl group in the target compound provides a planar aromatic system for π-stacking, analogous to the benzo[b]thiophene in 9d . However, benzo[b]thiophene’s larger surface area may enable stronger hydrophobic interactions .

- Pyrazole derivatives like 5d and the target compound share a nitrogen-rich core, but 5d ’s benzothiazole thioether moiety introduces sulfur-based redox activity, which is absent in the target compound .

Synthetic and Crystallographic Insights: Compounds 4 and 5 (from –2) crystallize in triclinic systems with two independent molecules per asymmetric unit.

Research Findings and Implications

- Antimicrobial Potential: The target compound’s structural similarity to compound 4 (explicitly antimicrobial) implies possible activity against Gram-positive bacteria or fungi. The chloro group may disrupt bacterial cell membranes, while the ethoxy substituent could modulate solubility .

- Antiparasitic Gaps : Unlike 9d , which targets Plasmodium species, the target compound lacks a piperidinyloxy group critical for binding parasitic enzymes. Modifying the oxadiazole scaffold with such groups could expand its therapeutic scope .

- Computational modeling (e.g., QSAR) is recommended to optimize this balance .

Actividad Biológica

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a synthetic compound that has garnered attention for its potential biological applications, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₇H₁₃ClN₄O₂S

- Molecular Weight : 372.8 g/mol

- CAS Number : 1171242-54-8

Antimicrobial Activity

Research indicates that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial properties. A study published in the MDPI journal assessed various pyrazole derivatives, including those structurally related to our compound. It was found that certain derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL for some compounds .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5a | 0.25 | S. aureus |

| 3a | 0.125 | E. coli |

| 6 | 0.187 | P. aeruginosa |

The presence of the thiophene ring in the structure appears to enhance antibacterial activity compared to other aromatic groups .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have also been explored. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique electronic properties imparted by the chloro and ethoxy substituents may play a role in modulating these effects.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole moiety may interact with specific biological targets such as enzymes involved in bacterial cell wall synthesis or cancer cell signaling pathways. Preliminary studies suggest that these compounds can disrupt essential biological processes leading to cell death .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in treating infections and cancer:

- Antibacterial Efficacy : A study demonstrated that a related pyrazole derivative significantly reduced biofilm formation in Staphylococcus aureus, suggesting potential applications in treating chronic infections where biofilms are prevalent .

- Anticancer Activity : In vitro studies showed that oxadiazole derivatives could inhibit the growth of various cancer cell lines, including breast and colon cancer cells, indicating their potential as chemotherapeutic agents .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole?

Methodological Answer: The synthesis of this compound can be approached via cyclocondensation reactions. A plausible route involves:

Pyrazole Core Formation : Reacting 3-chloro-4-ethoxybenzaldehyde with hydrazine derivatives to form the pyrazole ring (analogous to methods in and ).

Oxadiazole Ring Construction : Coupling the pyrazole intermediate with thiophene-2-carboxylic acid via a nitrile intermediate, followed by cyclization using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) (see for oxadiazole synthesis).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the final product.

Key Reaction Conditions (based on analogous syntheses):

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrazole formation | Hydrazine hydrate, ethanol, reflux (12–16 hr) | ~65% | |

| Oxadiazole cyclization | POCl₃, 80–100°C, 6–8 hr | ~50–70% |

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Verify substituent positions:

- IR Spectroscopy : Identify C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching the heterocyclic backbone .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Docking :

Q. What strategies resolve contradictions in reported biological activity data for similar oxadiazole derivatives?

Methodological Answer: Contradictions often arise from:

- Variability in Assay Conditions : Standardize protocols (e.g., MIC values for antimicrobial activity using CLSI guidelines).

- Substituent Effects : Conduct SAR studies by synthesizing analogs (e.g., replacing thiophene with furan or varying the ethoxy group) to isolate contributing factors .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to account for batch-to-batch purity differences (HPLC >98% purity required) .

Q. How can the impact of substituents (e.g., 3-chloro-4-ethoxyphenyl) on pharmacological activity be systematically evaluated?

Methodological Answer:

Synthetic Modifications :

- Replace chlorine with fluorine or methyl groups to study steric/electronic effects.

- Modify the ethoxy group to methoxy or propoxy to assess chain length impact .

In Vitro Testing :

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Data Interpretation :

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Key Issues :

- Low yields in cyclization steps due to side reactions (e.g., ring-opening).

- Purification difficulties from regioisomeric byproducts.

- Solutions :

Q. How do crystallographic studies enhance understanding of this compound’s solid-state behavior?

Methodological Answer:

Q. What methodologies validate the purity and stability of this compound under storage conditions?

Methodological Answer:

Q. Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.